molecular formula C20H22Cl2O4 B5080293 1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene

1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5080293
M. Wt: 397.3 g/mol
InChI Key: IYILXESHVIBSQB-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound characterized by its aromatic benzene ring substituted with chlorine atoms and a lengthy ether chain. This compound is notable for its unique structure, which combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

1,3-dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O4/c1-3-5-15-8-9-18(19(14-15)23-2)25-12-10-24-11-13-26-20-16(21)6-4-7-17(20)22/h3-4,6-9,14H,1,5,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILXESHVIBSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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